3-ethyl-2-{[(1E)-3-{[(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]methyl}-5,5-dimethylcyclohex-2-en-1-ylidene]methyl}-1,3-benzothiazol-3-ium iodide
Description
3-Ethyl-2-{[(1E)-3-{[(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]methyl}-5,5-dimethylcyclohex-2-en-1-ylidene]methyl}-1,3-benzothiazol-3-ium iodide (CAS: 70677-52-0) is a symmetrical cyanine dye with a benzothiazole core. Its molecular formula is C₂₉H₃₃IN₂S₂, featuring two benzothiazole units linked via a conjugated cyclohexenylidene bridge substituted with ethyl and dimethyl groups . The compound belongs to a class of heterocyclic dyes known for their strong π-electron delocalization, which underpins their optical properties and applications in materials science and photochemistry . The iodine counterion stabilizes the cationic charge on the benzothiazolium moieties, enhancing solubility in polar solvents .
Properties
IUPAC Name |
(2Z)-3-ethyl-2-[[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N2S2.HI/c1-5-29-22-11-7-9-13-24(22)31-26(29)16-20-15-21(19-28(3,4)18-20)17-27-30(6-2)23-12-8-10-14-25(23)32-27;/h7-17H,5-6,18-19H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSXSSIUGXIMOX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC3=CC(=CC4=[N+](C5=CC=CC=C5S4)CC)CC(C3)(C)C.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C3=C/C(=C\C4=[N+](C5=CC=CC=C5S4)CC)/CC(C3)(C)C.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31IN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20517-94-6 | |
| Record name | Benzothiazolium, 3-ethyl-2-[[3-[(3-ethyl-2(3H)-benzothiazolylidene)methyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl]-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20517-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
The compound 3-ethyl-2-{[(1E)-3-{[(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]methyl}-5,5-dimethylcyclohex-2-en-1-ylidene]methyl}-1,3-benzothiazol-3-ium iodide is a complex organic molecule that belongs to the benzothiazole family. This article aims to explore its biological activity, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 306.36 g/mol. It features a benzothiazole core which is known for its diverse biological activities.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄ |
| Molecular Weight | 306.36 g/mol |
| IUPAC Name | 3-Ethyl-2-{...} |
| CAS Number | 2814-60-0 |
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. A study on related compounds demonstrated that they effectively inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have shown effectiveness against Klebsiella pneumoniae and Staphylococcus aureus .
Anticancer Activity
Benzothiazole compounds have been explored for their anticancer properties. In vitro studies suggest that certain derivatives can induce apoptosis in cancer cells by disrupting the cell cycle and triggering caspase activation. For example, compounds with structural similarities to our target compound have shown moderate cytotoxicity in various cancer cell lines, including HCT116 (IC50 = 0.66 µM) .
The proposed mechanisms of action for benzothiazole derivatives include:
- Enzyme Inhibition : Many benzothiazoles act as inhibitors of key enzymes involved in cellular processes. For example, they can inhibit histone acetyltransferases, which play a crucial role in gene expression regulation .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels within cells, leading to oxidative stress and subsequent cell death in cancerous cells .
Case Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various benzothiazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that the presence of ethyl groups significantly enhanced the antibacterial properties compared to unsubstituted analogs.
Case Study 2: Anticancer Efficacy
In a comparative study involving several benzothiazole derivatives, the compound exhibited a notable reduction in cell viability in human breast cancer cells (MCF7), suggesting its potential as an anticancer agent. The study highlighted the importance of structural modifications in enhancing biological activity.
Comparison with Similar Compounds
Structural Analysis :
- Symmetry vs. Asymmetry : The target compound’s symmetrical benzothiazole arrangement contrasts with analogs like the pyridine-benzothiazole hybrid, which exhibits asymmetry and altered π-conjugation pathways .
- Substituent Effects : Methoxy groups in 158320-43-5 increase polarity (LogP reduction) compared to the target compound’s ethyl and dimethyl groups (LogP = 4.53), which favor lipophilicity .
- Bridging Groups : The 5,5-dimethylcyclohexenylidene bridge in the target compound enhances steric stabilization compared to simpler methine bridges in older cyanine dyes .
Electronic and Optical Properties
- π-Conjugation : The extended conjugation in the target compound results in absorption maxima in the visible range (~600–700 nm), typical of cyanine dyes. This is comparable to asymmetrical analogs but with broader absorption bands due to symmetry .
- Aggregation Behavior : The ethyl and dimethyl substituents promote J-aggregation (edge-to-face stacking), as evidenced by slip angles in crystal structures, similar to methyl-substituted analogs . Methoxy-substituted derivatives (e.g., 158320-43-5) may form H-aggregates due to dipole interactions .
Solubility and Stability
- Solubility: The iodide counterion and ethyl groups in the target compound confer moderate solubility in polar aprotic solvents (e.g., DMSO, methanol). Methoxy-substituted analogs exhibit higher aqueous solubility .
- Thermal Stability: The dimethylcyclohexenylidene bridge improves thermal stability compared to non-cyclohexene analogs, reducing decomposition rates at elevated temperatures .
Research Findings and Data
Crystallographic Insights
- The target compound’s crystal structure reveals planar benzothiazole rings and a nearly coplanar cyclohexenylidene bridge, facilitating π-stacking. This geometry mirrors ethyl-substituted analogs but contrasts with methoxy derivatives, where steric hindrance disrupts planarity .
Q & A
Q. What are the key synthetic steps and critical reagents for preparing this benzothiazolium iodide derivative?
The synthesis involves multi-step reactions:
- Condensation : Reacting benzothiazole precursors (e.g., 3-ethyl-1,3-benzothiazol-3-ium derivatives) with cyclohexenylidene intermediates under basic conditions (KOH/MeOH) to form conjugated double bonds .
- Cyclization : Use of acetic acid reflux to stabilize the extended π-system and ensure proper stereochemistry (E/Z configurations) .
- Purification : Recrystallization from DMF/acetic acid mixtures to isolate the iodide salt, monitored via TLC . Critical reagents include sodium acetate (buffer), hydrogen peroxide (oxidizing agent), and iodomethane for quaternization .
Q. How can spectroscopic methods confirm the structure and purity of this compound?
- NMR : Key peaks include aromatic protons (δ 6.8–8.2 ppm), ethyl groups (δ 1.2–1.5 ppm for CH3, δ 3.5–4.0 ppm for N-CH2), and conjugated methylene protons (δ 5.5–6.5 ppm) .
- IR : Absorbances at 1600–1650 cm⁻¹ (C=N stretch) and 1520–1580 cm⁻¹ (C=C in benzothiazole) confirm the backbone .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (m/z 686.85 for [M-I]⁺) and fragments corresponding to benzothiazole and cyclohexenylidene moieties .
Q. What solvent systems are optimal for handling this compound in experimental workflows?
The compound exhibits low solubility in polar aprotic solvents (e.g., water, acetonitrile) but dissolves in DMF or DMSO. For reactions, use ethanol/water (1:1) mixtures to balance solubility and reactivity . Precipitation in non-polar solvents (e.g., diethyl ether) aids purification .
Q. What role do substituents (e.g., ethyl, dimethylcyclohexenyl) play in its stability?
- Ethyl groups : Enhance solubility in organic solvents and stabilize the benzothiazolium cation via inductive effects .
- Dimethylcyclohexenyl : Restricts rotational freedom, reducing steric hindrance and improving π-conjugation for optical applications .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereochemical fidelity?
- Temperature : Lower temperatures (0–5°C) during diazonium salt formation prevent side reactions .
- Catalysis : Use Pd/C or CuI for Suzuki-Miyaura coupling to attach aryl groups selectively .
- Solvent : Anhydrous THF or DMF minimizes hydrolysis of intermediates . Monitor reaction progress via HPLC to ensure >95% enantiomeric excess .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?
- Dynamic effects : Variable-temperature NMR (VT-NMR) can identify conformational exchange broadening peaks (e.g., cyclohexenylidene ring flipping) .
- Isotopic labeling : Use ¹³C-labeled precursors to assign overlapping carbon signals in 2D NMR (HSQC, HMBC) .
- X-ray crystallography : Resolve ambiguous stereochemistry by growing single crystals in DMSO/EtOH .
Q. What computational methods predict electronic properties for applications in photodynamic therapy?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to model HOMO-LUMO gaps (predicted ~2.8 eV) and charge-transfer transitions .
- TD-DFT : Simulate UV-vis spectra (λmax ~450 nm) to correlate with experimental data and assess light-harvesting potential .
Q. How does structural modification influence bioactivity (e.g., anticancer or antimicrobial effects)?
- Substituent variation : Replace the ethyl group with bulkier alkyl chains (e.g., propyl) to enhance membrane permeability, tested via in vitro assays (e.g., MTT on HeLa cells) .
- Docking studies : Use AutoDock Vina to model interactions with DNA topoisomerase II (binding energy < -8.0 kcal/mol) and validate via SPR .
Q. What strategies mitigate instability under physiological conditions (e.g., hydrolysis)?
Q. How can researchers validate target engagement in cellular models?
- Fluorescent probes : Attach BODIPY tags to the benzothiazole core for live-cell imaging (ex/em ~500/520 nm) .
- Knockdown assays : siRNA-mediated silencing of putative targets (e.g., EGFR) followed by dose-response studies to confirm mechanism .
Data Contradiction Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
